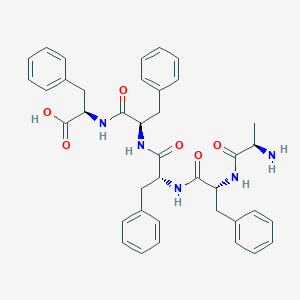

D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine

Descripción

D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine is a synthetic pentapeptide composed entirely of D-amino acids. Its structure consists of a D-alanine residue followed by four consecutive D-phenylalanine residues, linked via peptide bonds. The molecular formula is C39H43N5O6, calculated based on the condensation of one D-alanine (C3H7NO2) and four D-phenylalanine (C9H11NO2) residues, with four water molecules removed during peptide bond formation .

This compound is structurally notable for its high hydrophobicity due to the aromatic phenyl groups in D-phenylalanine, which may influence its solubility and interactions with biological targets. Potential applications include antimicrobial research, given the role of D-amino acid peptides in bacterial cell wall modulation, and drug delivery systems due to resistance to proteolytic degradation .

Propiedades

Número CAS |

644996-95-2 |

|---|---|

Fórmula molecular |

C39H43N5O6 |

Peso molecular |

677.8 g/mol |

Nombre IUPAC |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C39H43N5O6/c1-26(40)35(45)41-31(22-27-14-6-2-7-15-27)36(46)42-32(23-28-16-8-3-9-17-28)37(47)43-33(24-29-18-10-4-11-19-29)38(48)44-34(39(49)50)25-30-20-12-5-13-21-30/h2-21,26,31-34H,22-25,40H2,1H3,(H,41,45)(H,42,46)(H,43,47)(H,44,48)(H,49,50)/t26-,31-,32-,33-,34-/m1/s1 |

Clave InChI |

LSVFEBVPQBXCQQ-WDZGTRJISA-N |

SMILES isomérico |

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)N |

SMILES canónico |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: D-alanine is attached to the resin.

Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (D-phenylalanine) is coupled using a coupling reagent such as HBTU or DIC.

Repetition: Steps 2 and 3 are repeated for each subsequent D-phenylalanine residue.

Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process and allow for large-scale production. The use of high-throughput purification methods ensures the purity and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the phenylalanine residues, leading to the formation of quinones.

Reduction: Reduction reactions can target any oxidized forms of the peptide.

Substitution: Substitution reactions can occur at the amino or carboxyl groups of the peptide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like acyl chlorides or alkyl halides can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can produce quinones, while reduction can revert these quinones back to phenylalanine.

Aplicaciones Científicas De Investigación

D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine has several applications in scientific research:

Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.

Medicine: Research into its potential therapeutic applications, such as in drug delivery systems or as a therapeutic agent itself, is ongoing.

Industry: The compound may be used in the development of new materials or as a component in biochemical assays.

Mecanismo De Acción

The mechanism of action of D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets. These interactions can affect various biological pathways, depending on the context of its use. For example, in drug delivery, the peptide may facilitate the transport of therapeutic agents across cell membranes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Chain Length and Structural Complexity

- This may enhance stability but reduce solubility .

Amino Acid Composition and Functional Impact

- Insight : Replacing alanine with phenylalanine introduces bulkier aromatic side chains, altering electronic properties and steric environments compared to D-Ala-D-Ala or modified derivatives .

Actividad Biológica

D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine (D5Phe) is a synthetic peptide composed of alternating D-alanine and D-phenylalanine residues. This compound, notable for its unique sequence of five D-phenylalanine units and one D-alanine, has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities, particularly in pain modulation and receptor interactions.

Chemical Structure and Synthesis

The chemical formula for D5Phe is . The synthesis of this peptide typically employs solid-phase peptide synthesis (SPPS) , a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves several key steps:

- Attachment of the First Amino Acid : D-alanine is covalently attached to the resin.

- Deprotection and Coupling : The protecting group on the amino acid is removed, allowing the next amino acid (D-phenylalanine) to be coupled using reagents like HBTU or DIC.

- Repetition : Steps 2 and 3 are repeated for each subsequent D-phenylalanine residue.

- Cleavage and Purification : The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Analgesic Properties

Research indicates that D5Phe may exhibit analgesic properties , potentially modulating pain signaling pathways. It appears to interact with specific receptors or enzymes involved in pain perception, possibly inhibiting those that degrade endogenous opioids such as enkephalins. This mechanism suggests that D5Phe could serve as a candidate for developing new analgesic therapies .

Interaction with Receptors

The unique arrangement of D-amino acids in D5Phe enhances its resistance to proteolytic degradation compared to L-peptides, which may increase its binding affinity for biological targets. Studies have shown that D5Phe can influence protein-protein interactions and enzyme-substrate specificity, making it a valuable model compound for investigating these biological processes .

Case Studies and Research Findings

Several studies have explored the biological activities of D5Phe. Notable findings include:

- Inhibition of Enkephalin Degradation : Research suggests that D5Phe may inhibit carboxypeptidase A, an enzyme responsible for degrading enkephalins, thereby enhancing their availability and potential analgesic effects .

- Receptor Binding Studies : Investigations into the binding affinities of D5Phe with various receptors have indicated that its D-amino acid composition may confer unique properties that differ from traditional L-peptides. This could lead to novel therapeutic applications in pain management .

Comparative Analysis

The following table summarizes key characteristics and findings related to D5Phe compared to other related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.